molecular formula C6H14N2 B13515429 N1-methylcyclopentane-1,3-diamine

N1-methylcyclopentane-1,3-diamine

Cat. No.: B13515429
M. Wt: 114.19 g/mol
InChI Key: UVRACRXTNOLTMJ-UHFFFAOYSA-N
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Description

N1-methylcyclopentane-1,3-diamine is an organic compound with the molecular formula C6H14N2 It is a derivative of cyclopentane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield cyclopentane-1,3-diamine. The final step involves methylation of the amine group to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N1-methylcyclopentane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N1-methylcyclopentane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-methylcyclopentane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,3-diamine: The parent compound without the methyl group.

    N1-ethylcyclopentane-1,3-diamine: A similar compound with an ethyl group instead of a methyl group.

    N1-methylcyclohexane-1,3-diamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

N1-methylcyclopentane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and binding affinity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

3-N-methylcyclopentane-1,3-diamine

InChI

InChI=1S/C6H14N2/c1-8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3

InChI Key

UVRACRXTNOLTMJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(C1)N

Origin of Product

United States

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